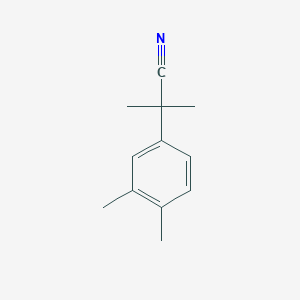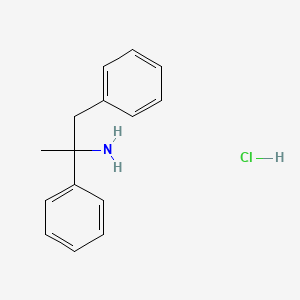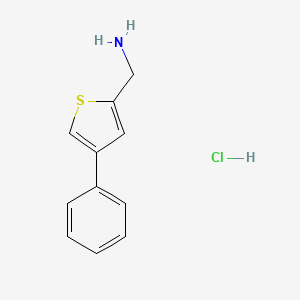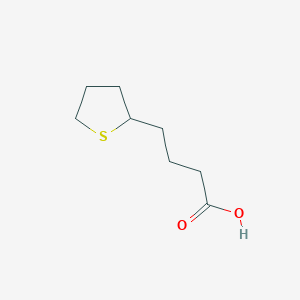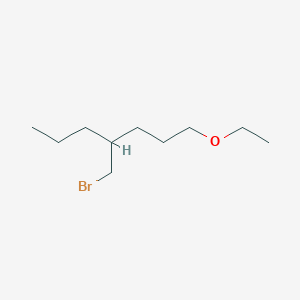
4-(Bromomethyl)-1-ethoxyheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-ethoxyheptane is an organic compound that belongs to the class of alkyl halides It is characterized by a bromomethyl group attached to the fourth carbon of a heptane chain, with an ethoxy group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethoxyheptane typically involves the bromination of 1-ethoxyheptane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:
- Dissolve 1-ethoxyheptane in an inert solvent like carbon tetrachloride.
- Add N-bromosuccinimide and a small amount of azobisisobutyronitrile.
- Heat the mixture or expose it to light to initiate the radical bromination.
- After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in the presence of a catalyst such as iron or aluminum bromide can also be employed for large-scale synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1-ethoxyheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Elimination Reactions: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-hydroxymethyl-1-ethoxyheptane or 4-cyanomethyl-1-ethoxyheptane are formed.
Elimination Reactions: Alkenes such as 4-ethoxyhept-1-ene.
Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.
Applications De Recherche Scientifique
4-(Bromomethyl)-1-ethoxyheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into pharmaceutical candidates, potentially enhancing their biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of their functions and interactions.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1-ethoxyheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-1-ethoxyheptane
- 4-(Iodomethyl)-1-ethoxyheptane
- 4-(Bromomethyl)-1-methoxyheptane
Uniqueness
4-(Bromomethyl)-1-ethoxyheptane is unique due to the presence of both a bromomethyl and an ethoxy group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl group offers a good balance of reactivity and ease of handling.
Propriétés
Formule moléculaire |
C10H21BrO |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-ethoxyheptane |
InChI |
InChI=1S/C10H21BrO/c1-3-6-10(9-11)7-5-8-12-4-2/h10H,3-9H2,1-2H3 |
Clé InChI |
ADLOXUMODLEBNI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCOCC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


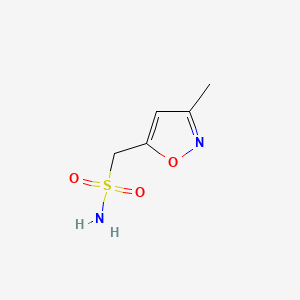
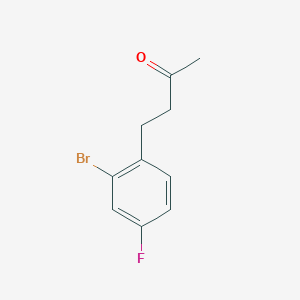
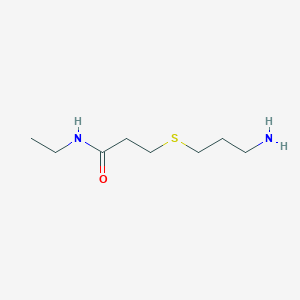
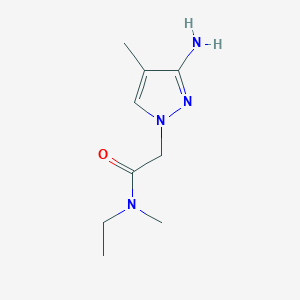
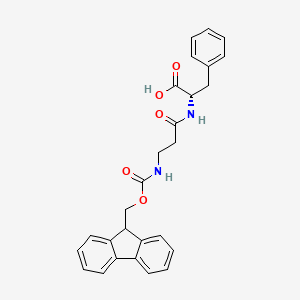

![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
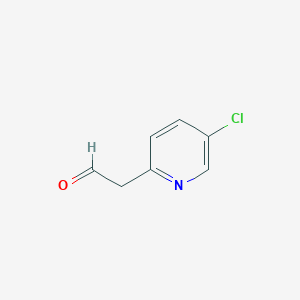
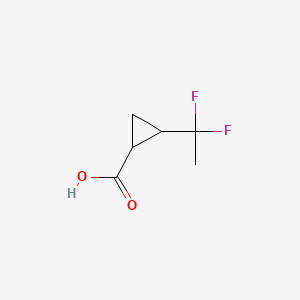
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
